

5-Thiocyanatothiazol-2-amine: A Comparative Analysis of Its Antimicrobial Potential

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Compound of Interest

Compound Name: 5-Thiocyanatothiazol-2-amine

Cat. No.: B1335063

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In the landscape of antimicrobial research, the thiazole scaffold is a recurring motif in compounds exhibiting a broad spectrum of activity. **5-Thiocyanatothiazol-2-amine**, a molecule incorporating both the 2-aminothiazole and thiocyanate functional groups, presents an interesting candidate for investigation. While direct antimicrobial performance data for **5-thiocyanatothiazol-2-amine** is not readily available in published literature, an analysis of its structural components and comparison with established antimicrobial agents and related thiazole derivatives can provide valuable insights for researchers, scientists, and drug development professionals.

This guide offers a comparative overview of the antimicrobial potential of **5-thiocyanatothiazol-2-amine** against a backdrop of known antimicrobial agents and related heterocyclic compounds. The information is curated to facilitate further research and highlight the potential areas of interest for this particular molecule.

Comparative Antimicrobial Activity

Due to the absence of specific experimental data for **5-thiocyanatothiazol-2-amine**, this section presents the antimicrobial activity of various other thiazole derivatives against common pathogens, alongside the performance of widely-used antimicrobial drugs for context. This comparative data, summarized in the tables below, can serve as a benchmark for future studies on **5-thiocyanatothiazol-2-amine**.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and Standard Antibiotics against Staphylococcus aureus

Compound/Drug	Strain	MIC (µg/mL)	Reference
Thiazole Derivative 1	MRSA	1.3	[1][2]
Thiazole Derivative 2	MRSA	2.8 - 5.6	[1][2]
Thiazole Derivative (unspecified)	S. aureus	50	[3]
4-(4-bromophenyl)-thiazol-2-amine derivative 43a	S. aureus	16.1 µM	[4]
Ciprofloxacin	Methicillin-Resistant S. aureus	0.25 - 0.5	[5][6]
Ciprofloxacin	S. aureus Newman (MSSA)	0.25	[7]
Ciprofloxacin	MRSA 8043 and MRSA 8282	0.5	[8]
Penicillin G	S. aureus ATCC 25923	0.4	[9]
Penicillin G	Penicillin-susceptible S. aureus	≤ 0.125	[10]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and Standard Antibiotics against Escherichia coli

Compound/Drug	Strain	MIC (µg/mL)	Reference
2-phenyl-1,3-thiazole derivative 12	E. coli	125-150	[11]
4-(4-bromophenyl)-thiazol-2-amine derivative 43a	E. coli	16.1 µM	[4]
Heteroaryl thiazole derivative 4	E. coli	170	[12]
Benzothiazole derivative	E. coli	12.5-200	[13][14]
Ciprofloxacin	E. coli	(highly variable, dependent on resistance mechanisms)	[15]
Ciprofloxacin	E. coli 11775 (I)	0.013	[16]
Ciprofloxacin	E. coli with reduced susceptibility	0.12 - 1	[17]

Antifungal Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and a Standard Antifungal against *Candida albicans*

Compound/Drug	Strain	MIC (µg/mL)	Reference
Thiazolylhydrazone derivative 1	C. albicans	0.125 - 16.0	[18]
2-(cyclopropylmethylidene)hydrazinylthiazole derivative	C. albicans ATCC 2091 & 10231	0.015 - 3.91	[19][20]
Thiazole derivative containing cyclopropane system	C. albicans clinical isolates	0.008 - 7.81	[19][21]
Fluconazole	C. albicans	≤ 8 (Susceptible)	[22]
Fluconazole	C. albicans (response in candidemia)	>2 (associated with lower response)	[23]

Potential Mechanisms of Action

While the precise mechanism of action for **5-thiocyanatothiazol-2-amine** is uninvestigated, the activities of its core moieties suggest potential pathways.

- **Thiazole Ring:** The thiazole ring is a versatile pharmacophore found in many bioactive compounds. In antimicrobials, it can be involved in the inhibition of essential enzymes. For instance, some thiazole derivatives have been shown to target bacterial enzymes like DNA gyrase and FabH.[4] The antifungal activity of certain thiazoles is attributed to the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[12]
- **Thiocyanate Group:** The thiocyanate (-SCN) group is known for its reactivity and can contribute to antimicrobial effects through various mechanisms. Isothiocyanates, which are structurally related, have been shown to exert their antimicrobial activity by crossing bacterial membranes and potentially disrupting cellular processes.[2] The electrophilic nature of the thiocyanate carbon could allow for covalent modification of biological nucleophiles, such as cysteine residues in essential enzymes, leading to their inactivation.

A proposed general mechanism could involve the thiazole moiety facilitating cell entry or binding to a target protein, while the thiocyanate group acts as a reactive center to disable the target.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the antimicrobial activity of a compound. These protocols are based on standard practices and those described in the cited literature.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- **Preparation of Microbial Inoculum:** A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.
- **Preparation of Antimicrobial Dilutions:** The test compound (e.g., **5-thiocyanatothiazol-2-amine**) is serially diluted in the appropriate broth in a 96-well microtiter plate. A range of concentrations is prepared to determine the MIC accurately.
- **Inoculation and Incubation:** Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Positive (microorganism in broth without antimicrobial) and negative (broth only) controls are included. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
- **Reading the MIC:** The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

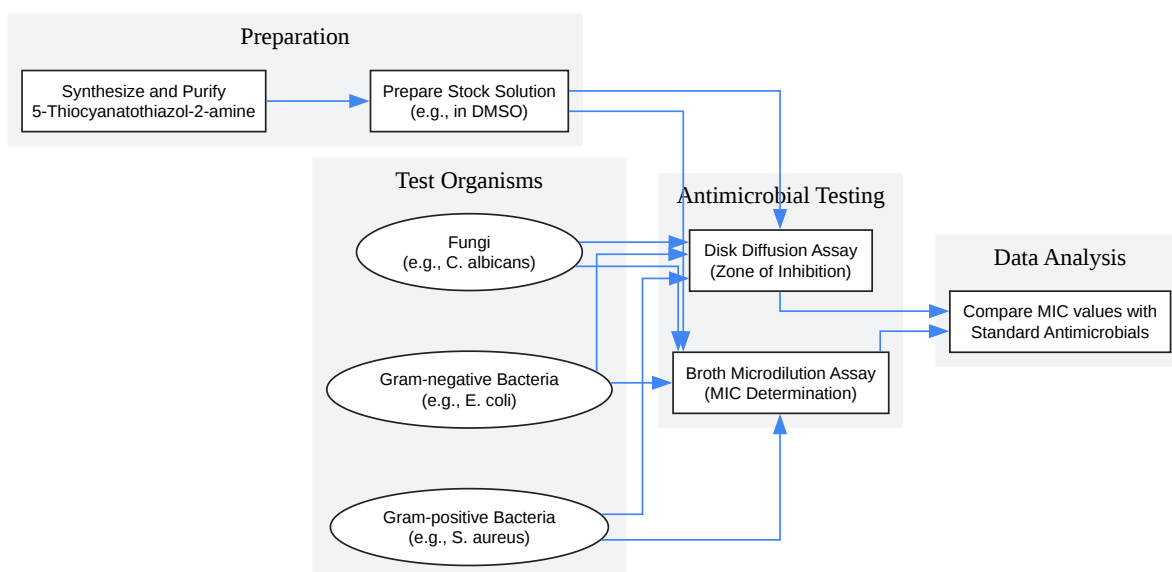
Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.

- **Preparation of Agar Plates:** A standardized suspension of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
- **Application of Antimicrobial Disks:** Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
- **Incubation:** The plates are incubated under suitable conditions.
- **Measurement of Zone of Inhibition:** The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. A larger diameter generally indicates greater susceptibility.

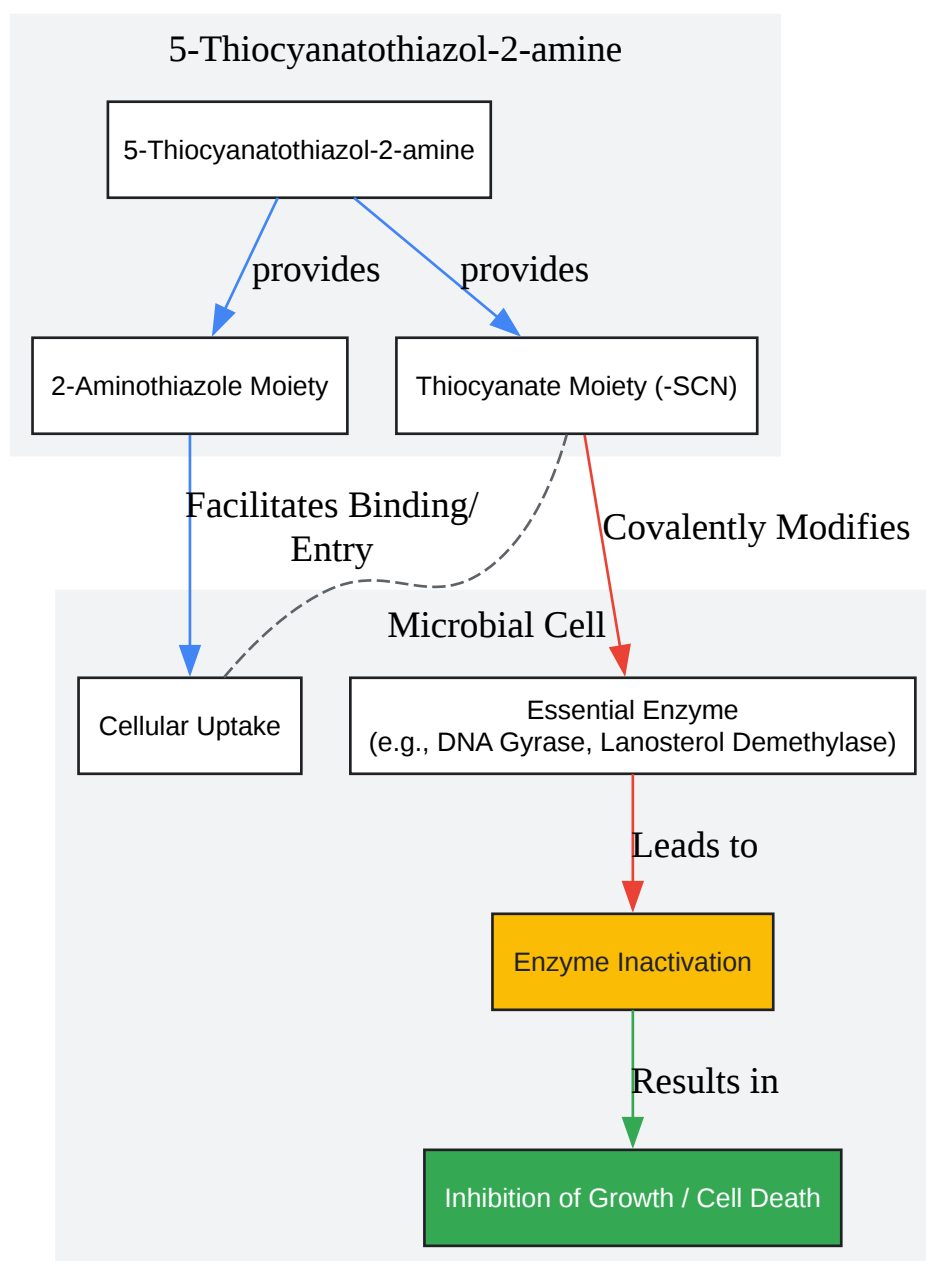
Visualizations

The following diagrams illustrate a conceptual experimental workflow and a potential mechanism of action.



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Caption: A typical experimental workflow for evaluating the antimicrobial activity of a novel compound.



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Caption: A hypothetical mechanism of action for **5-thiocyanatothiazol-2-amine**.

Conclusion and Future Directions

While **5-thiocyanatothiazol-2-amine** remains an uncharacterized compound in terms of its antimicrobial properties, the established activities of the 2-aminothiazole and thiocyanate

functionalities suggest that it warrants further investigation. The comparative data on related thiazole derivatives indicate a potential for broad-spectrum activity.

Future research should focus on the synthesis and purification of **5-thiocyanatothiazol-2-amine**, followed by systematic in vitro screening against a diverse panel of clinically relevant bacteria and fungi. Determining its MIC and MBC (Minimum Bactericidal Concentration) values will be crucial for a direct comparison with existing antimicrobial agents. Furthermore, mechanistic studies to identify its cellular targets would provide a deeper understanding of its mode of action and potential for development as a novel therapeutic agent. Cytotoxicity assays against mammalian cell lines will also be essential to assess its safety profile.

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